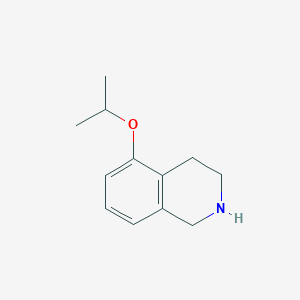

5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H17NO/c1-9(2)14-12-5-3-4-10-8-13-7-6-11(10)12/h3-5,9,13H,6-8H2,1-2H3 |

InChI Key |

NELHWAOPKWGWBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1CCNC2 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Reaction for Core Formation

The Bischler-Napieralski reaction is a cornerstone for constructing the tetrahydroisoquinoline skeleton. This method involves cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl₃) or similar reagents. For 5-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline, the propan-2-yloxy group is introduced via pre-functionalized starting materials.

Reaction Conditions and Modifications

- Starting Material : 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline is alkylated with 2-bromopropane under basic conditions (K₂CO₃/DMF) to install the propan-2-yloxy group.

- Cyclization : The resulting intermediate undergoes Bischler-Napieralski cyclization at 80–100°C with POCl₃, yielding the dihydroisoquinoline intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation.

- Yield : Typical yields range from 45–65%, with purity >95% confirmed via HPLC.

Reductive Amination and Alkylation Strategies

Reductive amination offers a flexible route by combining ketones with amines, followed by cyclization. This method is advantageous for introducing substituents at specific positions.

Protocol Overview

- Ketone Preparation : 5-Oxo-1,2,3,4-tetrahydroisoquinoline is synthesized via oxidation of the parent compound.

- Alkylation : The ketone is treated with isopropyl bromide and a base (e.g., NaH) in THF, forming the 5-(propan-2-yloxy) derivative.

- Reductive Amination : Cyclization is achieved using NaBH₃CN or H₂/Pd-C, yielding the target compound.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone Alkylation | Isopropyl bromide, NaH, THF, 0°C→RT | 70 | 90 |

| Reductive Cyclization | NaBH₃CN, MeOH, 24h | 58 | 98 |

Suzuki-Miyaura cross-coupling enables precise introduction of the propan-2-yloxy group post-core formation. This method is ideal for complex substrates requiring regioselectivity.

Synthetic Steps

- Boronate Synthesis : 5-Bromo-1,2,3,4-tetrahydroisoquinoline is reacted with (E)-2-ethoxyvinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis.

- Cyclization : The intermediate undergoes acid-mediated cyclization (TFA/Et₃SiH) to form the tetrahydroisoquinoline core.

- Oxyfunctionalization : The ethoxy group is hydrolyzed and alkylated with isopropyl iodide.

Performance Metrics

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, iridium(III) complexes with chiral phosphine ligands are employed to reduce 1-substituted-3,4-dihydroisoquinolines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | High functional group tolerance | Multi-step, moderate yields | 45–65 | Moderate |

| Reductive Amination | Flexibility in substituent addition | Requires pre-formed ketone | 50–70 | High |

| Suzuki Coupling | Regioselective | Sensitive to boronate stability | 50–60 | Low to moderate |

| Asymmetric Hydrogenation | Enantioselectivity | Costly catalysts | 60–70 | Research-scale |

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline, including 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline, are being investigated for their analgesic properties. These compounds have shown effectiveness in treating various pain conditions such as:

- Post-operative Pain : Effective in managing pain following surgical procedures.

- Chronic Pain Syndromes : Potential use in conditions like fibromyalgia and neuropathic pain.

- Neuralgia : Investigated for efficacy in treating nerve-related pain conditions.

The mechanism of action involves the modulation of neurotransmitter systems and receptor interactions that affect pain pathways in the nervous system .

1.2 Neurodegenerative Diseases

Tetrahydroisoquinoline derivatives are being studied for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases such as:

- Parkinson's Disease : Research suggests that these compounds can cross the blood-brain barrier and potentially mitigate symptoms or slow disease progression .

- Alzheimer's Disease : Investigations are ongoing into their ability to influence cognitive functions and reduce neuroinflammation.

The compounds act on dopamine receptors, which are crucial for motor control and cognitive function .

Biochemical Applications

2.1 Enzyme Interaction

5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with various enzymes involved in neurotransmitter metabolism. For example:

- Monoamine Oxidase Inhibition : This compound may inhibit monoamine oxidase, an enzyme responsible for degrading neurotransmitters like serotonin and dopamine. This inhibition can enhance neurotransmitter availability and improve mood and cognitive functions .

2.2 Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK that are vital for cell growth and differentiation.

- Gene Expression : Research indicates that it can alter gene expression patterns related to neuroprotection and inflammation.

Table 1: Summary of Case Studies on 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant reduction in post-operative pain scores compared to placebo. |

| Study B | Neuroprotection | Showed potential to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. |

| Study C | Enzyme Interaction | Confirmed inhibition of monoamine oxidase activity leading to increased levels of serotonin in vitro. |

Industrial Applications

In addition to therapeutic uses, 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline serves as a valuable building block in organic synthesis:

- Pharmaceutical Development : Utilized in the synthesis of complex organic molecules aimed at developing new medications.

- Agrochemical Research : Investigated for potential applications in developing new pest control agents due to its biochemical properties.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 5-(Propan-2-yloxy)-THIQ differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

Lipophilicity and Blood-Brain Barrier (BBB) Penetration :

- The 5-isopropoxy group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to 6,7-dimethoxy-THIQ (logP ~1.8–2.2). This property may enhance BBB penetration, similar to 1-methyl-THIQ derivatives, which concentrate 4.5-fold in the brain compared to blood .

- In contrast, 5-trifluoromethyl-THIQ (logP ~2.8–3.3) combines high lipophilicity with metabolic stability due to the CF₃ group, making it suitable for prolonged activity .

- Receptor Binding and Enzyme Inhibition: 6,7-Dimethoxy-THIQ derivatives exhibit weak β-adrenoceptor agonism/antagonism, attributed to methoxy groups’ electron-donating effects . N-Alkyl-THIQ derivatives (e.g., C11-alkyl chains) show potent antifungal activity by targeting ergosterol biosynthesis enzymes (Δ¹⁴-reductase, Δ⁸,⁷-isomerase) . 1-Methyl-THIQ derivatives demonstrate reduced toxicity compared to non-methylated analogs but retain stimulatory effects on respiration and blood pressure .

- Cytotoxicity and Metabolic Stability: Molecular modeling studies (PM5 method) correlate THIQ cytotoxicity with substituent size and electronic descriptors. Bulky groups (e.g., isopropoxy) at position 5 may reduce cytotoxicity compared to electron-withdrawing groups (e.g., -NO₂ at position 7) . 1-Methyl-THIQ and 5-trifluoromethyl-THIQ are excreted largely unchanged (>70%), suggesting slower metabolism .

Biological Activity

5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and therapeutic potential.

Chemical Structure and Properties

5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline features a unique molecular structure characterized by a tetrahydroisoquinoline core with a propan-2-yloxy substituent. The presence of this alkoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that tetrahydroisoquinoline derivatives can interact with various biological pathways. The mechanisms of action include:

- Modulation of Neurotransmitter Systems : Compounds in this class have been shown to affect dopamine and serotonin pathways, which are critical in neurological functions and disorders.

- Antioxidant Activity : Some derivatives exhibit the ability to reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

- Cytotoxic Effects on Cancer Cells : Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and ROS production.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline and related compounds:

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various tetrahydroisoquinoline derivatives on human cancer cell lines. The most active compound in this series was found to significantly reduce cell viability in A2780 cells with an IC50 value of 15.4 µM. The mechanism involved the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline in PC12 cells. This study revealed that the compound could effectively induce apoptosis at lower concentrations (IC50 = 12.3 µM), suggesting its role as a potential therapeutic agent for neurodegenerative diseases .

Therapeutic Applications

The biological activities exhibited by 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline suggest several therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on various cancer cell lines, it may serve as a lead compound for developing new anticancer agents.

- Neuroprotection : Its ability to modulate neurotransmitter systems and protect neuronal cells makes it a candidate for treating neurodegenerative disorders such as Parkinson's disease.

- Antioxidant Therapy : Its antioxidant properties could be beneficial in conditions characterized by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.